molecular formula C16H32O6 B14215404 11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid CAS No. 628314-96-5

11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid

Cat. No.: B14215404
CAS No.: 628314-96-5
M. Wt: 320.42 g/mol
InChI Key: QEFMPRGAABHFOL-UHFFFAOYSA-N
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Description

11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid is a complex organic compound characterized by its unique structure, which includes a long undecanoic acid chain and a 3-hydroxy-2,2-bis(hydroxymethyl)propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid typically involves multi-step organic reactions. One common method includes the esterification of undecanoic acid with 3-hydroxy-2,2-bis(hydroxymethyl)propanol under acidic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

  • 2,2-Bis(hydroxymethyl)propionic acid
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid
  • 2,2-Bis(hydroxymethyl)butyric acid

Comparison: 11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid is unique due to its long undecanoic acid chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in industrial applications.

Properties

CAS No.

628314-96-5

Molecular Formula

C16H32O6

Molecular Weight

320.42 g/mol

IUPAC Name

11-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid

InChI

InChI=1S/C16H32O6/c17-11-16(12-18,13-19)14-22-10-8-6-4-2-1-3-5-7-9-15(20)21/h17-19H,1-14H2,(H,20,21)

InChI Key

QEFMPRGAABHFOL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCC(CO)(CO)CO)CCCCC(=O)O

Origin of Product

United States

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